2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile

Regiochemistry Synthetic intermediate Purity analysis

2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile (CAS 886499-36-1) is a fluorinated phenylacetonitrile derivative with the molecular formula C₉H₇F₂NO and a molecular weight of 183.15 g/mol. It is characterized by a unique substitution pattern featuring two fluorine atoms at the 2- and 4-positions and a methoxy group at the 3-position on the phenyl ring, distinguishing it from other difluorophenylacetonitrile regioisomers.

Molecular Formula C9H7F2NO
Molecular Weight 183.15 g/mol
CAS No. 886499-36-1
Cat. No. B1308839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile
CAS886499-36-1
Molecular FormulaC9H7F2NO
Molecular Weight183.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1F)CC#N)F
InChIInChI=1S/C9H7F2NO/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3H,4H2,1H3
InChIKeyPIGPQZDSESOGIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile (CAS 886499-36-1): A Regiospecifically Substituted Phenylacetonitrile Building Block for Pharmaceutical and Agrochemical R&D


2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile (CAS 886499-36-1) is a fluorinated phenylacetonitrile derivative with the molecular formula C₉H₇F₂NO and a molecular weight of 183.15 g/mol . It is characterized by a unique substitution pattern featuring two fluorine atoms at the 2- and 4-positions and a methoxy group at the 3-position on the phenyl ring, distinguishing it from other difluorophenylacetonitrile regioisomers . This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical development programs that require precise regiochemical control for structure-activity relationship (SAR) optimization .

Why Generic Substitution of 2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile with Other Phenylacetonitrile Analogs Fails in Strict SAR-Conscious Programs


The 2,4-difluoro-3-methoxy substitution pattern on the phenyl ring creates a unique electronic and steric environment that directly dictates the compound's performance as a synthetic intermediate. When this specific building block is embedded into a larger pharmacophore, the positions of the fluorine atoms and the methoxy group critically influence downstream coupling regioselectivity, metabolic stability of the final drug candidate, and target binding affinity . Simply replacing this compound with a non-methoxylated analog such as 2,4-difluorophenylacetonitrile (CAS 656-35-9) alters the hydrogen-bond acceptor capacity and lipophilicity of the intermediate, potentially derailing an entire synthetic sequence that has been optimized around the 3-methoxy directing effect [1]. Similarly, regioisomers such as 2-(3,4-difluoro-2-methoxyphenyl)acetonitrile (CAS 1784393-80-1) present a different fluorine/methoxy orientation that can lead to divergent reactivity in palladium-catalyzed cross-coupling reactions and altered biological activity in the final target molecule . The quantifiable differences provided below demonstrate that these analogs are not functionally interchangeable.

Quantitative Differential Evidence for 2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile (CAS 886499-36-1) Versus Closest Analogs


Regioisomeric Purity and Synthetic Accessibility: Direct Comparison with 2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile

2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile (CAS 886499-36-1) is a specific regioisomer with fluorine atoms at the 2- and 4-positions and a methoxy group at the 3-position. Its closest positional isomer, 2-(3,4-difluoro-2-methoxyphenyl)acetonitrile (CAS 1784393-80-1), has a fundamentally different substitution pattern (fluorines at 3,4; methoxy at 2) . The target compound is commercially available at ≥95% purity from multiple established suppliers including Fluorochem and Apollo Scientific, whereas the 3,4-difluoro-2-methoxy isomer (CAS 1784393-80-1) is listed at approximately €626 per gram, suggesting significantly more limited synthetic accessibility and higher cost . The 2,4-difluoro-3-methoxy pattern provides a distinct electronic distribution that renders the CH₂CN group more accessible for nucleophilic substitution and subsequent derivatization compared to the sterically encumbered 2-methoxy isomer, where the methoxy group ortho to the acetonitrile moiety creates steric hindrance .

Regiochemistry Synthetic intermediate Purity analysis

LogP and Lipophilicity Modulation: Target Compound Versus Non-Methoxylated Analog 2,4-Difluorophenylacetonitrile

The introduction of the 3-methoxy group significantly alters the lipophilicity profile of the phenylacetonitrile scaffold. 2,4-Difluorophenylacetonitrile (CAS 656-35-9), which lacks the methoxy substituent, has a reported/calculated LogP of approximately 2.03 (Molbase) or 1.59 (ChemSrc) . While experimentally determined LogP for 2-(2,4-difluoro-3-methoxyphenyl)acetonitrile is not available in the public literature, computational predictions (ALOGPS, XLogP3) estimate a LogP in the range of 1.8–2.5, with the methoxy group contributing an additional hydrogen-bond acceptor that modifies the polarity surface area (tPSA) beyond the 23.79 Ų of the non-methoxylated analog [1]. This difference in polarity and lipophilicity is critical for medicinal chemistry programs targeting CNS penetration (where lower tPSA < 60–70 Ų and moderate LogP 2–4 are desirable) versus peripheral selectivity [2].

Lipophilicity LogP Drug-likeness ADME prediction

Hazard and Handling Profile: GHS Classification Comparison with 2,4-Difluorophenylacetonitrile

The target compound 2-(2,4-difluoro-3-methoxyphenyl)acetonitrile (CAS 886499-36-1) carries a GHS hazard classification of H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation), and H302+H312+H332 (harmful if swallowed, in contact with skin, or inhaled), as documented by Apollo Scientific and Alfa Chemistry . Its non-methoxylated comparator 2,4-difluorophenylacetonitrile (CAS 656-35-9) is classified as a flammable liquid (H226) in addition to H315, H319, and H335, introducing a flammability risk during storage and handling that is not present for the methoxylated target compound . This differential hazard profile directly impacts procurement decisions for laboratories with restrictions on flammable solvent storage or those operating under specific institutional safety protocols .

Safety profile GHS classification Procurement risk Lab handling

Price and Procurement Accessibility: Target Compound Versus 3-Methoxy-4-difluoromethoxy Analog

A procurement-relevant comparator is 2-[4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile (CAS 852851-91-3), which bears a difluoromethoxy group at the 4-position in addition to the 3-methoxy group. This analog has a higher molecular weight (213.18 g/mol) and increased complexity due to the additional -OCHF₂ moiety . The target compound (CAS 886499-36-1) is listed at ≥95% purity by multiple suppliers including Leyan (Cat# 1429167, 95+%), Fluorochem, Apollo Scientific, and MolCore (97% NLT), with competitive pricing for gram-scale quantities . In contrast, the difluoromethoxy analog (CAS 852851-91-3) is primarily available through Bidepharm at 95% purity, reflecting narrower supplier diversity and potentially higher cost for multi-gram procurement . This supplier concentration difference is quantifiable: 4+ independent vendors for the target compound versus 1–2 for the difluoromethoxy analog, representing a tangible supply-chain resilience advantage.

Procurement cost Supply chain Commercial availability Bulk pricing

Potential CCR5 Antagonist Pharmacological Activity: Preliminary Screening Differentiation

Preliminary pharmacological screening reported by Zhang Huili (Semantic Scholar, 2012) indicates that compounds within the 2,4-difluoro-3-methoxyphenyl series can function as CCR5 antagonists, with potential application in treating HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While this screening data originates from a broader patent or research disclosure rather than a head-to-head comparative study, it provides a target-class anchor that distinguishes this compound from simple phenylacetonitrile building blocks that lack documented GPCR activity. The specific methoxy and difluoro substitution pattern is implicated in CCR5 binding; non-methoxylated or differently substituted analogs may lose this pharmacological profile . This evidence is preliminary and should be verified through independent replication, but it offers a starting point for medicinal chemistry programs targeting chemokine receptors [2].

CCR5 antagonist HIV Immunology Pharmacological screening

Optimal Research and Industrial Deployment Scenarios for 2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile (CAS 886499-36-1)


Medicinal Chemistry Programs Requiring Regiospecific 2,4-Difluoro-3-methoxy Substitution for SAR Fine-Tuning

In lead optimization campaigns where the spatial orientation of fluorine and methoxy substituents on the phenyl ring directly modulates target engagement, 2-(2,4-difluoro-3-methoxyphenyl)acetonitrile provides a defined and reproducible starting material. Its regioisomeric purity ensures that downstream coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig aminations) proceed at the intended position without competing side reactions from isomeric contaminants . The compound's multi-vendor availability (≥4 suppliers) supports uninterrupted gram-scale synthesis during hit-to-lead and lead optimization phases.

Central Nervous System (CNS) Drug Discovery Where Lipophilicity Fine-Tuning is Critical

For CNS-targeted programs requiring a specific lipophilicity window (LogP ~2–4, tPSA < 60–70 Ų), the target compound's predicted LogP of ~1.8–2.5 and moderate tPSA make it a suitable phenylacetonitrile building block whose methoxy group provides a tunable hydrogen-bond acceptor site [1]. The absence of H226 flammability classification reduces storage complexity in CNS-focused laboratories that may already manage significant flammable solvent inventories.

CCR5 Chemokine Receptor Antagonist Development Programs

Based on preliminary pharmacological screening indicating CCR5 antagonist activity, this compound is a candidate starting point for medicinal chemistry efforts targeting HIV entry inhibition, inflammatory diseases (asthma, COPD, rheumatoid arthritis), and autoimmune disorders [2]. Research groups initiating CCR5-targeted hit-finding campaigns can prioritize this specific substitution pattern, leveraging the documented activity signal to focus synthetic efforts on analogs that retain the 2,4-difluoro-3-methoxy pharmacophore.

Agrochemical Intermediate Synthesis Requiring Halogenated Phenylacetonitrile Building Blocks

The compound serves as a key intermediate in the synthesis of fluorinated agrochemicals where the nitrile group can be further transformed into amides, acids, or heterocycles. The 2,4-difluoro-3-methoxy pattern imparts metabolic stability against oxidative degradation in crop protection applications, while the broader supplier base (Fluorochem, Apollo, Leyan, MolCore) ensures procurement scalability for agrochemical process chemistry groups .

Quote Request

Request a Quote for 2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.